4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a trifluoromethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethylbenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide stands out due to its unique combination of an oxadiazole ring, an amino group, and a trifluoromethylbenzyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-3-1-2-6(4-7)5-20-18-9(15)8-10(16)19-21-17-8/h1-4H,5H2,(H2,15,18)(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVODKKOVVLUHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=NON=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CO/N=C(/C2=NON=C2N)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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